2-oxo-2H-chromen-7-yl cyclohexanecarboxylate
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Overview
Description
2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is a chemical compound belonging to the coumarin family Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2H-chromen-7-yl cyclohexanecarboxylate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with cyclohexanecarboxylate chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for a specified duration . The product is then purified and characterized using techniques such as mass spectrometry, IR, UV-Vis, and NMR spectroscopy .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentrations can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2H-chromen-7-yl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the chromen-2-one core or the cyclohexanecarboxylate group.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or acyl groups into the molecule .
Scientific Research Applications
2-oxo-2H-chromen-7-yl cyclohexanecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-oxo-2H-chromen-7-yl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various biological effects. Additionally, it can modulate reactive oxygen species and inhibit microtubule polymerization, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Another coumarin derivative with similar biological activities.
4-methyl-2-oxo-2H-chromen-7-yl derivatives: Known for their antimicrobial and antioxidant properties.
2-oxo-2H-chromen-7-yl dimethylcarbamates: Studied for their potential as DNA intercalators and their unique rotational isomerism.
Uniqueness
2-oxo-2H-chromen-7-yl cyclohexanecarboxylate stands out due to its unique cyclohexanecarboxylate group, which can enhance its chemical and biological properties. This structural feature may provide distinct advantages in terms of stability, solubility, and biological activity compared to other coumarin derivatives .
Properties
IUPAC Name |
(2-oxochromen-7-yl) cyclohexanecarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c17-15-9-7-11-6-8-13(10-14(11)20-15)19-16(18)12-4-2-1-3-5-12/h6-10,12H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTMHRZIBQMRFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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